molecular formula C14H23O6PS B1366694 (Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate CAS No. 35717-98-7

(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate

Cat. No. B1366694
CAS RN: 35717-98-7
M. Wt: 350.37 g/mol
InChI Key: ZAAQMNVHSKISRP-UHFFFAOYSA-N
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Description

“(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C14H23O6PS . It has a molecular weight of 350.37 g/mol . The compound is also known by several synonyms, including di(propan-2-yloxy)phosphorylmethyl 4-methylbenzenesulfonate .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C14H23O6PS/c1-11(2)19-21(15,20-12(3)4)10-18-22(16,17)14-8-6-13(5)7-9-14/h6-9,11-12H,10H2,1-5H3 . The Canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OC(C)C)OC(C)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.37 g/mol . It has a computed XLogP3-AA value of 2.5 . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass of the compound is 350.09529662 g/mol . The monoisotopic mass is also 350.09529662 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • (Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate is involved in various synthesis processes. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) is synthesized through a multi-step procedure that starts from resorcinol, yielding a product confirmed by NMR, HRMS, and IR techniques (Pan et al., 2020).
  • The molecular structure and vibrational modes of the 4-methylbenzenesulfonate anion have been studied using ab initio quantum chemical methods and spectroscopic techniques, providing valuable information for understanding the internal vibrational modes of this compound in various salts (Ristova et al., 1999).

Crystallography and Molecular Interaction Studies

  • The compound has been used in crystallographic studies to understand molecular interactions and structures. For example, N-didodecylphosphinoxido-4-nitrobenzyledenetetradecylammonium-4-methylbenzenesulfonate was synthesized and characterized by X-ray, IR, and NMR spectroscopy, revealing insights into molecular structures and interactions (Davletshin et al., 2020).

Applications in Polymer and Material Science

  • This compound plays a role in the field of polymer and material science. For example, it was used in the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations, demonstrating its utility in synthesizing functional polymers (Morgan et al., 2010).
  • In another study, 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate was investigated, providing insights into molecular packing and interactions in crystal structures, important for designing new materials and understanding molecular dynamics (Yusof et al., 2012).

Environmental and Industrial Applications

  • The compound's derivatives have been explored for environmental and industrial applications. A study on bipolar membrane-based processes utilized sodium 4-methylbenzenesulfonate for regenerating key components in the production of specific amino acids, demonstrating its potential in industrial recycling processes (Yu et al., 2005).

Photographic and Imaging Technologies

  • In the field of photographic and imaging technologies, derivatives of 4-methylbenzenesulfonate have been investigated as potential photoacid generators, an essential component in photoresists used in lithography. This research is crucial for advancing imaging technologies and materials science (Plater et al., 2019).

Safety And Hazards

The compound is predicted to have a melting point of 85.79° C . It has a predicted boiling point of 454.3° C at 760 mmHg . The predicted density of the compound is 1.2 g/cm^3 . The refractive index is predicted to be n^20D 1.49 .

properties

IUPAC Name

di(propan-2-yloxy)phosphorylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O6PS/c1-11(2)19-21(15,20-12(3)4)10-18-22(16,17)14-8-6-13(5)7-9-14/h6-9,11-12H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQMNVHSKISRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447465
Record name (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate

CAS RN

35717-98-7
Record name (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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